Cymserine
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Overview
Description
4-Isopropylphenserine is an organic compound belonging to the class of pyrroloindoles. Pyrroloindoles are tricyclic heterocycles consisting of a pyrrole ring fused to an indole
Preparation Methods
The synthesis of 4-Isopropylphenserine involves several steps, typically starting with the preparation of the pyrroloindole core. The synthetic routes often include:
Cyclization Reactions: Formation of the pyrroloindole core through cyclization of appropriate precursors.
Functional Group Modifications: Introduction of the isopropyl group and other functional groups through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
4-Isopropylphenserine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride. 3
Properties
CAS No. |
145209-39-8 |
---|---|
Molecular Formula |
C23H29N3O2 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(4-propan-2-ylphenyl)carbamate |
InChI |
InChI=1S/C23H29N3O2/c1-15(2)16-6-8-17(9-7-16)24-22(27)28-18-10-11-20-19(14-18)23(3)12-13-25(4)21(23)26(20)5/h6-11,14-15,21H,12-13H2,1-5H3,(H,24,27)/t21-,23+/m1/s1 |
InChI Key |
NKJRRVBTMYRXRB-GGAORHGYSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)N([C@@H]4[C@]3(CCN4C)C)C |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)N(C4C3(CCN4C)C)C |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)N(C4C3(CCN4C)C)C |
Synonyms |
cymserine |
Origin of Product |
United States |
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